molecular formula C14H20N4S B7577345 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine

2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine

Cat. No. B7577345
M. Wt: 276.40 g/mol
InChI Key: FJNJSFASQWLRPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine, also known as MTPE, is a chemical compound that belongs to the class of piperidine-based compounds. MTPE has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine is not fully understood, but it is believed to act as a multi-targeted agent that affects multiple signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine has been shown to inhibit the activity of various enzymes and proteins involved in these pathways, including tyrosine kinases, cyclin-dependent kinases, and matrix metalloproteinases.
Biochemical and Physiological Effects:
2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine has been shown to have a range of biochemical and physiological effects, including anti-tumor activity, neuroprotective effects, and anti-inflammatory effects. 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine has been shown to induce apoptosis in cancer cells and to inhibit the growth and metastasis of tumors in preclinical studies. In addition, 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine has several advantages for lab experiments, including its potent anti-tumor activity and its ability to affect multiple signaling pathways involved in cancer progression. However, 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Future Directions

There are several potential future directions for research on 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine. One area of research could focus on optimizing the synthesis method to improve the yield and purity of the final product. Another area of research could focus on developing new formulations of 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine that improve its solubility and bioavailability. In addition, further studies are needed to fully understand the mechanism of action of 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine and to identify its potential therapeutic applications in the treatment of various diseases.

Synthesis Methods

2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine can be synthesized using a multi-step process that involves the reaction of 6-methylthieno[2,3-d]pyrimidine-4-amine with 3-(piperidin-1-yl)propan-1-amine. The reaction is typically carried out in the presence of a catalyst and under carefully controlled conditions to ensure high yield and purity of the final product.

Scientific Research Applications

2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine has been studied extensively for its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurological disorders, and cardiovascular diseases. 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine has been shown to have potent anti-tumor activity in preclinical studies, and it has been proposed as a potential treatment for various types of cancer, including breast cancer, lung cancer, and leukemia. In addition, 2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine has been shown to have neuroprotective effects and may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4S/c1-10-7-12-13(16-9-17-14(12)19-10)18-6-2-3-11(8-18)4-5-15/h7,9,11H,2-6,8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNJSFASQWLRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CCCC(C3)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidin-3-yl]ethanamine

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